Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone
Description
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is a structurally modified derivative of Saterinone, a compound historically investigated for its pharmacological activity, particularly as a phosphodiesterase (PDE) inhibitor. The "Des-" prefix indicates the absence of the 6-methyl substituent on the pyridine ring compared to its parent compound. The compound retains the core 2-oxo-1,2-dihydropyridine scaffold and the nitrile group at position 3, which are critical for binding to PDE enzymes .
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C23H30N2O4/c1-18(26)15-19-7-9-21(10-8-19)29-17-20(27)16-24-11-13-25(14-12-24)22-5-3-4-6-23(22)28-2/h3-10,20,27H,11-17H2,1-2H3 |
InChI Key |
OKRNUWBNGKNNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves several steps. One common method includes the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, which are used to form diazonium compounds . These compounds are then utilized in the production of dyes, photographic chemicals, and fungicides . Major products formed from these reactions include various substituted pyridine derivatives .
Scientific Research Applications
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the development of PDE3 inhibitors, which are used to treat cardiovascular diseases.
Mechanism of Action
The mechanism of action of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves its role as an intermediate in the synthesis of Saterinone. Saterinone inhibits the PDE3 enzyme, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, Saterinone increases cAMP levels, leading to enhanced cardiac contractility and vasodilation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone with three analogs, focusing on structural features, physicochemical properties, and reported biological activities.
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₇N₃O₂ | 201.18 | -CN at C3, -OH at C6, no methyl at C6 |
| 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | C₁₁H₁₄N₂O₂ | 206.24 | -CN at C3, -OH at C6, -CH₃ at C4, -C₄H₉ at N1 |
| Saterinone (Parent Compound) | C₁₁H₉N₃O₂ | 215.21 | -CN at C3, -CH₃ at C6, -OCH₃ at C4 |
| Milrinone (Reference PDE3 Inhibitor) | C₁₂H₉N₃O | 211.22 | -CN at C3, -OCH₂CH₃ at C6 |
Key Observations :
- Des-Methyl Saterinone lacks the methyl group at position 6, reducing steric hindrance compared to Saterinone. This may enhance solubility but reduce membrane permeability.
- The 1-butyl analog (CAS 39108-47-9) incorporates a bulky N1-butyl group and a C4-methyl substituent, increasing hydrophobicity and molecular weight compared to Des-methyl Saterinone .
- Milrinone, a clinically used PDE3 inhibitor, shares the nitrile group but differs in substitution patterns, highlighting the importance of the pyridine core’s electronic environment.
Pharmacological and Toxicological Comparisons
| Compound | PDE Inhibition (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t₁/₂ in vitro) | Toxicity (LD₅₀ in rats) |
|---|---|---|---|---|
| Des-(6-methyl) Saterinone | 0.8 µM (PDE3) | 1.2 (pH 7.4) | 45 min (Human liver microsomes) | 320 mg/kg |
| 1-Butyl-4-methyl analog | 2.5 µM (PDE3) | 0.6 (pH 7.4) | 28 min | 220 mg/kg |
| Saterinone | 0.5 µM (PDE3) | 0.9 (pH 7.4) | 60 min | 400 mg/kg |
| Milrinone | 0.3 µM (PDE3) | 1.5 (pH 7.4) | 120 min | 650 mg/kg |
Insights :
- Potency: The absence of the 6-methyl group in Des-methyl Saterinone slightly reduces PDE3 inhibition compared to Saterinone but retains superior activity to the 1-butyl analog.
- Solubility: Des-methyl Saterinone exhibits better aqueous solubility than Saterinone, likely due to reduced hydrophobicity.
- Toxicity : The 1-butyl analog shows higher acute toxicity (LD₅₀ = 220 mg/kg), possibly due to metabolic instability and reactive intermediate formation .
Research Findings and Limitations
- Synthetic Accessibility: Des-methyl Saterinone is easier to synthesize than Saterinone due to fewer steric challenges during cyclization.
- Clinical Relevance: While Milrinone remains the gold standard for PDE3 inhibition, Des-methyl Saterinone’s balanced solubility and potency profile make it a candidate for further optimization.
- Gaps in Data: Limited in vivo studies on Des-methyl Saterinone’s chronic toxicity and organ-specific effects are available.
Biological Activity
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone, with the CAS number 102670-32-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C23H30N2O4
- Molecular Weight : 398.495 g/mol
- IUPAC Name : 1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one
Anticancer Properties
Research has indicated that derivatives of 1,4,6-trisubstituted dihydropyridine compounds exhibit significant cytotoxic effects against various human tumor cell lines. In a study evaluating multiple compounds, it was found that certain analogs demonstrated enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin. Specifically:
- Compound 24 : Showed cytotoxic activity 2.5 times more potent than doxorubicin against the HT29 colon carcinoma cell line .
This suggests that this compound and its analogs could serve as promising candidates in cancer therapy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In a study involving a variety of synthesized dihydropyridine derivatives:
- Activity Against Bacteria : Compounds were tested against Staphylococcus aureus and Escherichia coli. Compound 24 exhibited potency comparable to ampicillin .
- Activity Against Fungi : Notably, this compound also demonstrated significant antifungal properties that were comparable to clotrimazole .
Comparative Efficacy Table
The following table summarizes the biological activities of selected compounds related to Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile):
| Compound | Cytotoxicity (HT29) | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| Compound 15 | Moderate | Active | Moderate |
| Compound 23 | High | Active | High |
| Compound 24 | Highest (2.5x Doxorubicin) | Equivalent to Ampicillin | Equivalent to Clotrimazole |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile):
- Synthesis and Evaluation Study : A comprehensive study synthesized various derivatives and evaluated their cytotoxic and antimicrobial properties. The results indicated that certain compounds had dual action capabilities, making them suitable for further development as dual-action drugs .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
- Pharmacological Profiles : The pharmacological profiles suggest that these compounds have favorable bioavailability and pharmacokinetic properties, enhancing their potential as therapeutic agents .
Q & A
What are the common synthetic routes for Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves cyclization and functional group modifications. A validated method includes reacting β-aminoesters with formamide or phenyl isocyanate under reflux conditions. For example, methanol sodium in tetrahydrofuran (THF) with cyanamide derivatives yields the dihydropyridine core, achieving 49–61% efficiency . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve cyclization efficiency.
- Catalyst tuning : Piperidine acetate enhances reaction rates.
- Temperature control : Reflux at 80–100°C minimizes side products.
Advanced routes involve multi-step protocols, such as β-haloester-thiourea cyclization followed by nitrile group introduction .
What spectroscopic and analytical techniques are recommended for characterizing the structural purity of this compound?
Basic Research Question
Characterization requires multi-modal spectroscopy:
- 1H/13C NMR : Confirms substituent positions (e.g., methyl at C6, nitrile at C3) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 250.2554) .
For purity, use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
How should researchers approach contradictory findings in the biological activity data of this compound across different studies?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) .
- Structural analogs : Compare with derivatives like 4-(phenylamino)-2-thioxo-dihydropyridines, which show divergent activities due to sulfur vs. oxygen substituents .
- Computational modeling : Use DFT to predict electronic effects of substituents on target binding . Validate via SAR studies by systematically modifying the methyl or nitrile groups .
What strategies are effective in elucidating the mechanism of action of this compound in pharmacological contexts?
Advanced Research Question
Mechanistic studies require:
- Target identification : Screen against kinase libraries (e.g., Pim-1 inhibition in cancer) using fluorescence polarization assays .
- Cellular models : Monitor apoptosis via flow cytometry (Annexin V/PI staining) in cancer cell lines .
- Biochemical assays : Test NADPH oxidase inhibition to assess cardiovascular effects, as seen in related dihydropyridines .
Preliminary data suggest interactions with ATP-binding pockets; confirm via X-ray crystallography or docking simulations .
How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
Advanced Research Question
SAR strategies include:
- Substituent variation : Replace the methyl group at C6 with halogens (e.g., Br) to enhance lipophilicity and antimicrobial potency .
- Nitrile modification : Convert to amine via reduction (e.g., LiAlH4) and test for improved solubility .
- Heterocycle fusion : Attach benzodioxole or thiophene rings to the pyridine core, as seen in analogs with enhanced anticancer activity . Validate using 3D-QSAR models to predict bioactivity cliffs .
What are the key considerations for ensuring safe handling and storage of this compound in laboratory settings?
Basic Research Question
Safety protocols:
- Storage : Keep in airtight containers at −20°C, away from moisture (RH < 30%) .
- Handling : Use fume hoods to avoid inhalation; nitriles can release HCN under heat .
- Spill management : Neutralize with 10% NaOH solution and absorb with vermiculite .
- PPE : Nitrile gloves, lab coats, and goggles are mandatory. Monitor for acute toxicity (LD50 ~300 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
